molecular formula C37H50N2O3 B12280649 Benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate

Benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate

Cat. No.: B12280649
M. Wt: 570.8 g/mol
InChI Key: DEYBRWAHNDKJNC-UHFFFAOYSA-N
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Description

Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester is a derivative of oleanolic acid, a natural pentacyclic triterpenoic acid found in many fruits, herbs, and medicinal plants. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester typically involves the modification of oleanolic acid. The process includes the formation of the oxadiazole ring through cyclization reactions. Specific reagents and conditions for these reactions are often proprietary and detailed in specialized chemical literature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized nature and ongoing research status. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester involves the induction of G1 cell cycle arrest and differentiation in leukemia cells. This is achieved through the upregulation of cyclin-dependent kinase inhibitor p27 and the downregulation of cyclins and Cdks essential for cell cycle progression. Additionally, the compound suppresses the expression of Bcr-Abl and phosphorylation of Erk1/2, enhancing erythroid differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester is unique due to its specific modifications, which enhance its ability to induce cell cycle arrest and differentiation in leukemia cells. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C37H50N2O3

Molecular Weight

570.8 g/mol

IUPAC Name

benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate

InChI

InChI=1S/C37H50N2O3/c1-32(2)17-19-37(31(40)41-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27-30(39-42-38-27)33(3,4)28(34)15-16-36(29,35)7/h8-13,26,28-29H,14-23H2,1-7H3

InChI Key

DEYBRWAHNDKJNC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=NON=C6C5(C)C)C)C)C2C1)C)C(=O)OCC7=CC=CC=C7)C

Origin of Product

United States

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